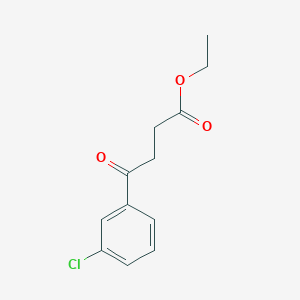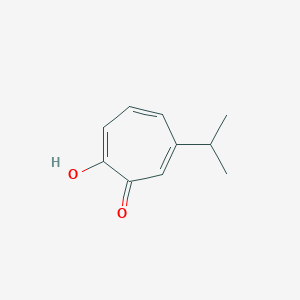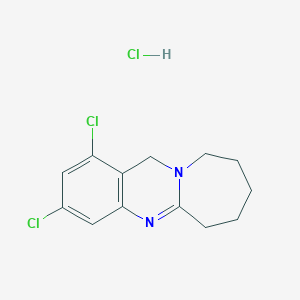
CI-1002 hydrochloride
Overview
Description
CI-1002 hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of neuroscience. It is a selective and reversible inhibitor of the enzyme monoamine oxidase B (MAO-B), which plays a critical role in the metabolism of dopamine and other neurotransmitters in the brain.
Scientific Research Applications
CI-1002 hydrochloride has been extensively studied for its potential applications in the treatment of neurological disorders such as Parkinson's disease, Alzheimer's disease, and depression. The compound has been shown to increase the levels of dopamine in the brain, which is a key neurotransmitter involved in the regulation of mood, motivation, and movement. In addition, CI-1002 hydrochloride has been shown to have neuroprotective effects, which may help to prevent the loss of dopaminergic neurons in the brain.
Mechanism Of Action
CI-1002 hydrochloride works by selectively inhibiting the activity of CI-1002 hydrochloride, which is an enzyme that breaks down dopamine and other neurotransmitters in the brain. By inhibiting the activity of CI-1002 hydrochloride, CI-1002 hydrochloride increases the levels of dopamine in the brain, which can improve mood, motivation, and movement. In addition, CI-1002 hydrochloride has been shown to have antioxidant properties, which may help to protect neurons from damage caused by oxidative stress.
Biochemical And Physiological Effects
The biochemical and physiological effects of CI-1002 hydrochloride are primarily related to its ability to increase the levels of dopamine in the brain. Dopamine is a key neurotransmitter involved in the regulation of mood, motivation, and movement, and its deficiency is associated with a range of neurological disorders. By increasing the levels of dopamine in the brain, CI-1002 hydrochloride can improve the symptoms of these disorders and improve overall brain function.
Advantages And Limitations For Lab Experiments
One of the main advantages of CI-1002 hydrochloride is its selectivity for CI-1002 hydrochloride, which minimizes the risk of side effects and toxicity. In addition, the compound has been shown to have good bioavailability and can be administered orally, which makes it a convenient option for lab experiments. However, one of the main limitations of CI-1002 hydrochloride is its relatively short half-life, which may limit its effectiveness in long-term treatment regimens.
Future Directions
There are several future directions for research on CI-1002 hydrochloride. One area of interest is the development of more potent and selective CI-1002 hydrochloride inhibitors that can be used to treat a wider range of neurological disorders. Another area of interest is the investigation of the neuroprotective effects of CI-1002 hydrochloride, which may have implications for the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's. Finally, the potential use of CI-1002 hydrochloride as a tool for studying the role of dopamine in the brain and its effects on behavior and cognition is an area of ongoing research.
properties
CAS RN |
149062-75-9 |
|---|---|
Product Name |
CI-1002 hydrochloride |
Molecular Formula |
C13H15Cl3N2 |
Molecular Weight |
305.6 g/mol |
IUPAC Name |
1,3-dichloro-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline;hydrochloride |
InChI |
InChI=1S/C13H14Cl2N2.ClH/c14-9-6-11(15)10-8-17-5-3-1-2-4-13(17)16-12(10)7-9;/h6-7H,1-5,8H2;1H |
InChI Key |
KPVQNWQDBLOUQW-UHFFFAOYSA-N |
SMILES |
C1CCC2=NC3=C(CN2CC1)C(=CC(=C3)Cl)Cl.Cl |
Canonical SMILES |
C1CCC2=NC3=C(CN2CC1)C(=CC(=C3)Cl)Cl.Cl |
Other CAS RN |
149062-75-9 |
synonyms |
1,3-DICHLORO-6,7,8,9,10,12-HEXAHYDROAZEPINO[2,1-B]QUINAZOLINE HYDROCHLORIDE |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details










Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

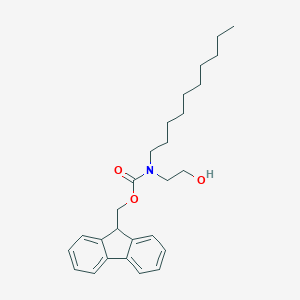
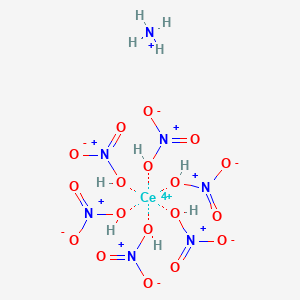
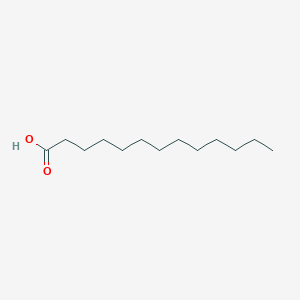
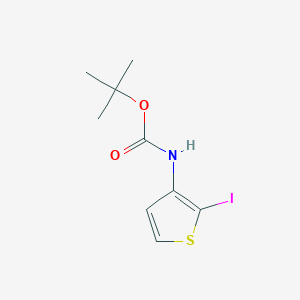
![[(1S,3R)-2,2-Dimethyl-3-(2-methylprop-1-enyl)cyclopropyl]methylazanium](/img/structure/B123383.png)
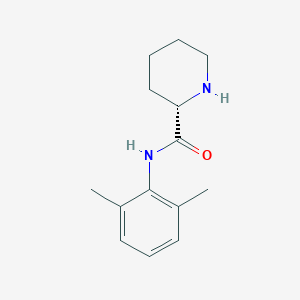

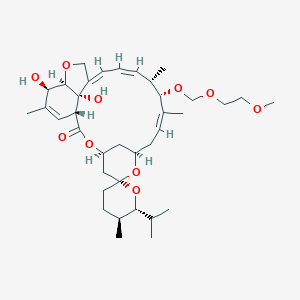
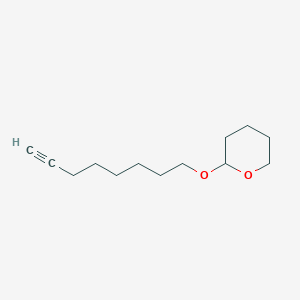
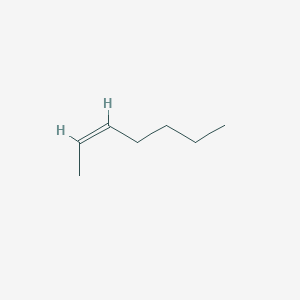
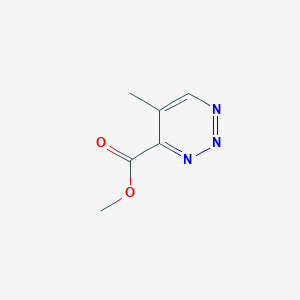
![2-[4-(3-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid](/img/structure/B123399.png)
